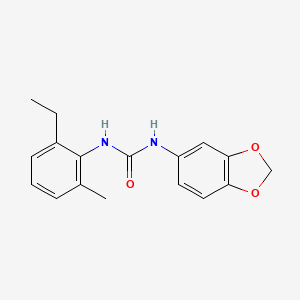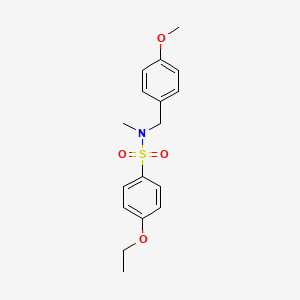![molecular formula C18H17BrN2O5 B5370062 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid targets the catalytic domain of PKC enzymes, preventing their activation by phosphorylation. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical and clinical studies. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation. In autoimmune disorders, this compound has been found to inhibit T cell activation and proliferation. In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, with well-established protocols for its use. However, this compound also has limitations, including its specificity for PKC enzymes and potential off-target effects. Careful dose-response studies and control experiments are necessary to ensure the validity of the results.
未来方向
There are several future directions for the study of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid. In cancer, future studies could focus on the combination of this compound with other chemotherapy drugs or targeted therapies. In autoimmune disorders, future studies could focus on the use of this compound in combination with other immunomodulatory drugs. In inflammatory diseases, future studies could focus on the use of this compound in combination with anti-inflammatory drugs. Further studies are also needed to understand the potential off-target effects of this compound and its long-term safety profile.
合成方法
The synthesis of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid involves the reaction of 2-bromo-5-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with acetic anhydride to form the acetylated hydrazone, which is finally reacted with 3-nitrobenzoic acid to yield this compound.
科学研究应用
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In autoimmune disorders, this compound has been found to inhibit the activity of T cells, which are involved in the immune response. This compound has been studied in multiple sclerosis, psoriasis, and rheumatoid arthritis, with promising results in preclinical and clinical trials.
In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has been studied in inflammatory bowel disease, asthma, and chronic obstructive pulmonary disease, with promising results in preclinical and clinical trials.
属性
IUPAC Name |
3-[(2Z)-2-[(4-acetyloxy-2-bromo-5-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c1-3-25-16-8-13(15(19)9-17(16)26-11(2)22)10-20-21-14-6-4-5-12(7-14)18(23)24/h4-10,21H,3H2,1-2H3,(H,23,24)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDYRCPGWUMPW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369986.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5370001.png)


![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![6-butyl-5-methyl-2-(4-morpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5370039.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)


![{2-chloro-4-[2-cyano-2-(3-methylphenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5370071.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370077.png)